molecular formula C14H26Cl2N2O2 B14713839 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride CAS No. 20014-08-8

1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride

Cat. No.: B14713839
CAS No.: 20014-08-8
M. Wt: 325.3 g/mol
InChI Key: SZTNHUOSIRKRLW-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is a chemical compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its complex structure, which includes an isopropylamino group and a phenetidino group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of isopropylamine with a suitable phenetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isopropylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the activation or inhibition of G-protein coupled receptors, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Bisoprolol: A beta-blocker used for treating high blood pressure.

    Propranolol: Another beta-blocker with similar pharmacological properties.

    Pindolol: Known for its beta-adrenergic blocking activity.

Uniqueness

1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other beta-blockers, it may have a different affinity for various beta-adrenergic receptor subtypes, leading to unique therapeutic effects and side effect profiles.

Properties

CAS No.

20014-08-8

Molecular Formula

C14H26Cl2N2O2

Molecular Weight

325.3 g/mol

IUPAC Name

1-(4-ethoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C14H24N2O2.2ClH/c1-4-18-14-7-5-12(6-8-14)16-10-13(17)9-15-11(2)3;;/h5-8,11,13,15-17H,4,9-10H2,1-3H3;2*1H

InChI Key

SZTNHUOSIRKRLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CNC(C)C)O.Cl.Cl

Origin of Product

United States

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